molecular formula C13H16O3 B11885958 Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 402933-35-1

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B11885958
CAS No.: 402933-35-1
M. Wt: 220.26 g/mol
InChI Key: NXAHYDZYTLMBQZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-2-one, which is then subjected to a series of reactions to introduce the hydroxy and ethyl ester groups.

    Esterification: The final step involves the esterification of the hydroxy-indene intermediate with ethyl acetate in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 5-hydroxy-2,3-dihydro-1H-inden-2-one.

    Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-inden-2-yl alcohol.

    Substitution: Formation of various substituted indenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, share structural similarities with this compound.

    Uniqueness: Unlike other indole derivatives, this compound possesses a unique combination of functional groups that confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate, with the molecular formula C13H16O3C_{13}H_{16}O_3 and a molecular weight of approximately 220.26 g/mol, is a compound characterized by its indene structure and a hydroxyl group at the 5-position. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, interaction studies, and related research findings.

Chemical Structure and Properties

The compound features an indene core, which is known for its diverse biological activities. The presence of the hydroxyl group enhances its potential reactivity and biological interactions. The synthesis pathways for this compound have been documented, indicating its versatility in organic chemistry applications.

PropertyValue
Molecular FormulaC13H16O3C_{13}H_{16}O_3
Molecular Weight220.26 g/mol
CAS Number402933-35-1

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been explored through various assays. For example, studies have utilized the DPPH free radical scavenging assay to evaluate antioxidant capacity . Although direct data on this specific compound is scarce, it is reasonable to hypothesize that it may exhibit antioxidant properties due to the presence of phenolic structures common in similar compounds.

Anti-inflammatory Effects

Indene derivatives are also noted for their anti-inflammatory activities. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and pathways associated with inflammation . This suggests that this compound could potentially influence inflammatory processes.

Case Studies and Research Findings

Several studies highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of indene derivatives:

  • Indolizine Derivatives : A series of indolizine compounds demonstrated a range of pharmacological activities including anti-tubercular and anti-inflammatory effects . The structural modifications significantly influenced their potency.
  • Phenolic Compounds : Research into phenolic content in plant extracts has revealed strong antioxidant activities linked to their ability to scavenge free radicals . This reinforces the potential antioxidant capacity of this compound.

Properties

CAS No.

402933-35-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)7-9-5-10-3-4-12(14)8-11(10)6-9/h3-4,8-9,14H,2,5-7H2,1H3

InChI Key

NXAHYDZYTLMBQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2=C(C1)C=C(C=C2)O

Origin of Product

United States

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